tert-Butyl ((2S,3R)-4-(4-amino-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate tert-Butyl ((2S,3R)-4-(4-amino-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 183004-94-6
VCID: VC20771263
InChI: InChI=1S/C25H37N3O5S/c1-18(2)16-28(34(31,32)21-13-11-20(26)12-14-21)17-23(29)22(15-19-9-7-6-8-10-19)27-24(30)33-25(3,4)5/h6-14,18,22-23,29H,15-17,26H2,1-5H3,(H,27,30)/t22-,23+/m0/s1
SMILES: CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O)S(=O)(=O)C2=CC=C(C=C2)N
Molecular Formula: C25H37N3O5S
Molecular Weight: 491.6 g/mol

tert-Butyl ((2S,3R)-4-(4-amino-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate

CAS No.: 183004-94-6

Cat. No.: VC20771263

Molecular Formula: C25H37N3O5S

Molecular Weight: 491.6 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl ((2S,3R)-4-(4-amino-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate - 183004-94-6

Specification

CAS No. 183004-94-6
Molecular Formula C25H37N3O5S
Molecular Weight 491.6 g/mol
IUPAC Name tert-butyl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate
Standard InChI InChI=1S/C25H37N3O5S/c1-18(2)16-28(34(31,32)21-13-11-20(26)12-14-21)17-23(29)22(15-19-9-7-6-8-10-19)27-24(30)33-25(3,4)5/h6-14,18,22-23,29H,15-17,26H2,1-5H3,(H,27,30)/t22-,23+/m0/s1
Standard InChI Key GSFKNEPGHWUCQO-XZOQPEGZSA-N
Isomeric SMILES CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O)S(=O)(=O)C2=CC=C(C=C2)N
SMILES CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O)S(=O)(=O)C2=CC=C(C=C2)N
Canonical SMILES CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O)S(=O)(=O)C2=CC=C(C=C2)N

Introduction

Structural Features

The compound contains several functional groups:

  • A tert-butyl carbamate group, which acts as a protecting group for the amine.

  • A hydroxy group on the chiral carbon, contributing to stereochemical complexity.

  • A sulfonamide linkage, known for its role in biological activity.

  • An aromatic ring system (phenyl and substituted phenyl), enhancing lipophilicity and potential interactions with biomolecules.

The stereochemistry (2S,3R) indicates the specific spatial arrangement of atoms, crucial for biological activity.

Synthesis

The synthesis of this compound typically involves:

  • Protection of the amine group using tert-butyl chloroformate to form the carbamate.

  • Coupling of the sulfonamide moiety with an appropriate phenolic or hydroxyl precursor.

  • Introduction of chiral centers through enantioselective reactions or resolution techniques.

  • Final purification via recrystallization to achieve high stereochemical purity.

The process requires precise control over reaction conditions to maintain stereochemistry and yield.

Pharmaceutical Potential

The sulfonamide group is a common pharmacophore in drug design due to its ability to mimic biological substrates and inhibit enzymes. This compound may serve as:

  • A lead molecule in drug discovery targeting enzymes like proteases or kinases.

  • A scaffold for designing inhibitors with anti-inflammatory or anticancer properties.

Chemical Intermediates

This compound can act as an intermediate in the synthesis of more complex molecules due to its functional groups and stereochemical configuration.

Table: Key Analytical Data

Analytical TechniqueObservation
NMR SpectroscopySignals consistent with chiral centers and functional groups.
Mass Spectrometry (MS)Molecular ion peak at m/z = 521 confirms molecular weight.
Infrared Spectroscopy (IR)Peaks for NH (3300 cm⁻¹), OH (3500 cm⁻¹), and sulfonamide (1150 cm⁻¹).

These findings confirm the structure and purity of the compound.

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